molecular formula C21H18N2O5 B022973 10-Methoxycamptothecin CAS No. 19685-10-0

10-Methoxycamptothecin

Cat. No. B022973
CAS RN: 19685-10-0
M. Wt: 378.4 g/mol
InChI Key: KLFJSYOEEYWQMR-NRFANRHFSA-N
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Description

Synthesis Analysis

The synthesis of 10-Methoxycamptothecin involves several key steps, including enamine annulation. Kametani et al. (1981) described a synthesis approach via enamine annelation as a critical step, demonstrating the chemical strategies employed to construct the compound from precursor molecules (Kametani, Ohsawa, & Ihara*, 1981).

Molecular Structure Analysis

The molecular structure of 10-Methoxycamptothecin features a pentacyclic quinoline alkaloid core, characteristic of camptothecin derivatives. This structure is essential for its interaction with topoisomerase I, allowing it to effectively inhibit the enzyme's activity and prevent cancer cell proliferation.

Chemical Reactions and Properties

Camptothecin derivatives undergo various chemical reactions, including acylation and methylation, to enhance their solubility and therapeutic efficacy. Salim et al. (2018) explored the enzymatic methylation of 10-hydroxycamptothecin to produce 10-methoxycamptothecin, highlighting the biosynthetic pathways exploited for its production (Salim, Jones, & DellaPenna, 2018).

Scientific Research Applications

  • Bioavailability and Efficacy in Multi-drug Resistant Cancers : 10-Hydroxycamptothecin-tetrandrine liposome complexes improve bioavailability and prolong treatment time, potentially enhancing efficacy in multi-drug resistant cancers (Shuang et al., 2019).

  • Inhibition of Solute Carrier Transporters : Camptothecin and its derivatives, like 10-Methoxycamptothecin, selectively inhibit substrate uptakes mediated by essential SLCs, offering potential targets for therapeutic optimization in cancer treatment (Zheng et al., 2016).

  • Pharmacokinetics and Elimination in Rats : Studies show promising pharmacokinetics, tissue distribution, metabolism, and elimination of 10-Hydroxycamptothecin in rats, with urinary excretion as the major route of elimination for the first 6 hours after dosing (Zhang et al., 1998).

  • Production by Endophytic Fungi : Endophytic Fusarium solani strains produce camptothecin, 10-hydroxycamptothecin, and 9-methoxycamptothecin, which could be used for producing anticancer drugs topotecan and irinotecan (Shweta et al., 2010).

  • Conversion in Camptotheca Acuminata : Camptotheca acuminata seedlings can convert exogenous camptothecin into 10-hydroxycamptothecin and 9-methoxycamptothecin, offering a new method for the synthesis of these compounds (Sun et al., 2019).

  • Role of Ca10OMT in Biosynthesis : Ca10OMT plays a crucial role in the biosynthesis of 10-hydroxycamptothecin in Camptotheca acuminata, which is key to their medicinal properties (Salim et al., 2018).

  • Low-Dose Efficacy in Colon Cancer : Low-dose 10-hydroxycamptothecin effectively inhibits colon cancer growth, leading to a new human trial protocol with this anticancer drug (Ping et al., 2006).

Safety And Hazards

10-Methoxycamptothecin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The future directions of 10-Methoxycamptothecin research could involve biotechnological approaches for its production from plants like Nothapodytes nimmoniana, Ophiorrhiza species, and Camptotheca acuminata . This could include in vitro propagation of these plants and genetic diversity and transgenic research .

properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-7-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-3-21(26)15-8-17-18-12(6-11-7-13(27-2)4-5-16(11)22-18)9-23(17)19(24)14(15)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFJSYOEEYWQMR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941445
Record name 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxycamptothecin

CAS RN

19685-10-0
Record name 10-Methoxycamptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Methoxycamptothecin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethyl-4-hydroxy-9-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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